(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde
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Overview
Description
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is an organic compound characterized by its unique cyclopentene ring structure with three methyl groups and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo cyclization in the presence of catalysts such as Lewis acids. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the methyl groups or the cyclopentene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid.
Reduction: Formation of (S)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol.
Substitution: Formation of halogenated derivatives such as 2,2,3-Trimethylcyclopent-3-ene-1-bromide.
Scientific Research Applications
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid
- ®-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde
- 2,2,3-Trimethylcyclopent-3-ene-1-ethanol
Uniqueness
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the (S)-configuration can result in different interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
23727-15-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
OGCGGWYLHSJRFY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC[C@H](C1(C)C)CC=O |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=O |
Origin of Product |
United States |
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